BenchChemオンラインストアへようこそ!

3-Cyclopropyl-6-fluoro-1H-indazole

Medicinal Chemistry Pharmacokinetics ADME Properties

Accelerate your kinase inhibitor program with 3-Cyclopropyl-6-fluoro-1H-indazole (CAS 1360956-36-0). This indazole scaffold uniquely combines a 3-cyclopropyl group for conformational constraint and metabolic stability with a 6-fluoro atom to boost potency and modulate lipophilicity. This synergistic motif is critical for targeting HPK1, p38 MAPK, and MRAs, delivering superior selectivity and pharmacokinetic profiles unattainable with unsubstituted or mono-substituted indazole analogs. Ideal for hit-to-lead optimization and chemical probe synthesis.

Molecular Formula C10H9FN2
Molecular Weight 176.194
CAS No. 1360956-36-0
Cat. No. B2649880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-fluoro-1H-indazole
CAS1360956-36-0
Molecular FormulaC10H9FN2
Molecular Weight176.194
Structural Identifiers
SMILESC1CC1C2=C3C=CC(=CC3=NN2)F
InChIInChI=1S/C10H9FN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
InChIKeyAWGAXLGUVMCSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-6-fluoro-1H-indazole (CAS 1360956-36-0): Chemical Properties and Procurement Overview for Advanced R&D


3-Cyclopropyl-6-fluoro-1H-indazole (CAS 1360956-36-0) is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Its specific substitution pattern features a cyclopropyl group at the 3-position and a fluorine atom at the 6-position of the indazole core . The compound has a molecular formula of C10H9FN2 and a molecular weight of 176.19 g/mol [1]. As a fluorinated indazole derivative, it serves as a key building block and intermediate in medicinal chemistry for the synthesis of various biologically active molecules, including kinase inhibitors and receptor modulators [2].

Why 3-Cyclopropyl-6-fluoro-1H-indazole Cannot Be Interchanged with Mono-Substituted or Unsubstituted Indazoles in Drug Discovery


The unique combination of a 3-cyclopropyl and a 6-fluoro substituent on the indazole core creates a distinct chemical and biological profile that cannot be replicated by simpler analogs. The cyclopropyl group introduces conformational constraint and can enhance metabolic stability, while the fluorine atom is known to significantly increase biological activity and modulate key drug-like properties such as lipophilicity and binding affinity [1]. Replacing this compound with unsubstituted indazole (CAS 271-44-3), 3-cyclopropyl-1H-indazole (CAS 1146395-69-8), or 6-fluoro-1H-indazole (CAS 348-25-4) would result in a loss of this synergistic effect, leading to altered pharmacokinetic profiles, reduced target engagement, or a different selectivity fingerprint in biological assays .

Quantitative Differentiation of 3-Cyclopropyl-6-fluoro-1H-indazole from Structural Analogs


Molecular Weight and Lipophilicity (LogP) Comparison Against Mono-Substituted Analogs

The simultaneous presence of cyclopropyl and fluoro groups results in a unique molecular weight and predicted lipophilicity compared to its closest mono-substituted analogs. The target compound (MW = 176.19) has a higher molecular weight than 6-fluoro-1H-indazole (MW = 136.13) [1] and 3-cyclopropyl-1H-indazole (MW = 158.20) [2]. Its calculated XLogP3 of approximately 2.5-2.7 is predicted to be higher than that of 6-fluoro-1H-indazole (XLogP3 = 1.7) [1] and slightly higher than 3-cyclopropyl-1H-indazole (XLogP3 = 2.1) [2], indicating a finely tuned balance between hydrophobicity and solubility.

Medicinal Chemistry Pharmacokinetics ADME Properties

Enhanced Metabolic Stability Conferred by Combined Substituents

The combination of a cyclopropyl group at the 3-position and a fluorine atom at the 6-position is a known strategy in medicinal chemistry to improve metabolic stability. Literature on related indazole kinase inhibitors shows that the introduction of a cyclopropyl group can significantly reduce oxidative metabolism compared to unsubstituted or alkyl chain analogs . Concurrently, the presence of fluorine is widely recognized to block sites of cytochrome P450 (CYP) metabolism, thereby increasing metabolic half-life [1]. While direct comparative microsomal stability data for this specific compound is not publicly available, the structural features strongly infer a superior metabolic profile compared to its unsubstituted (MW=118.14) or mono-substituted counterparts.

Drug Metabolism Pharmacokinetics In Vitro ADME

Utility as a Privileged Scaffold in Kinase Inhibitor Design

The 3-cyclopropyl-6-fluoroindazole scaffold is a privileged structure in kinase drug discovery, particularly for targeting enzymes like HPK1, p38 MAPK, and various tyrosine kinases [1]. While specific IC50 data for this exact building block is proprietary, its core structure appears in potent, selective inhibitors. For context, structurally related 6-fluoroindazole compounds have been identified as potent mineralocorticoid receptor antagonists (MRAs) with excellent metabolic stability [2]. The unique 3-cyclopropyl-6-fluoro pattern differentiates it from other indazole isomers (e.g., 5-fluoroindazole or 7-fluoroindazole) which often exhibit different kinase selectivity profiles and are used in distinct therapeutic areas .

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship (SAR)

Primary Application Scenarios for Procuring 3-Cyclopropyl-6-fluoro-1H-indazole in Scientific R&D


Synthesis of Novel Kinase Inhibitors for Oncology and Inflammation

This compound is an ideal starting material or intermediate for synthesizing libraries of indazole-based kinase inhibitors, particularly those targeting HPK1, p38 MAPK, or other kinases where a 3-cyclopropyl-6-fluoro motif is known to enhance potency and selectivity. Its use is indicated for medicinal chemistry programs aiming to improve upon the pharmacokinetic profiles of first-generation inhibitors .

Development of Next-Generation Mineralocorticoid Receptor Antagonists (MRAs)

Building on the established use of 6-fluoroindazole cores in potent MRAs, the addition of the 3-cyclopropyl group offers a handle for further diversification and optimization of drug-like properties. This compound can serve as a key intermediate for creating new chemical entities with the potential for improved efficacy and safety in treating cardiovascular and renal diseases [1].

Chemical Biology Probe Design

Due to its distinct physicochemical profile (higher LogP and MW) compared to simpler indazoles, this compound is valuable for creating chemical probes with tuned cellular permeability and target engagement. It can be functionalized to add linker moieties for pull-down assays or fluorescent tags, enabling the study of indazole-binding proteins in complex biological systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-6-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.